molecular formula C18H18N2O4 B557194 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid CAS No. 251317-00-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid

Cat. No. B557194
CAS RN: 251317-00-7
M. Wt: 326.3 g/mol
InChI Key: HDSLKWZYHRLRRL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid” is a derivative of alanine . It is a solid substance and should be stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of N-Fmoc-Protected β-Amino Acids : The Arndt-Eistert protocol has been successfully applied using N-Fmoc (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids. This method yields high efficiency in only two steps (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses of β2- and β2/β3-Peptides : The preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains (from Ile, Tyr, and Met) involves diastereoselective amidomethylation. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

  • Self-Assembled Structures by Fmoc Modified Amino Acids : Fmoc modified aliphatic uncharged single amino acids exhibit self-assembling properties. These self-assembled structures formed under various conditions have potential applications in designing novel architectures for material science and nanotechnology (Gour et al., 2021).

  • Synthesis of Oligomers from Amide-Linked Neuraminic Acid Analogues : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared and incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

  • Synthesis of Differentially Protected Azatryptophan Analogs : This research demonstrates a class of differentially protected azatryptophan derivatives synthesized via Negishi coupling. The protecting groups, namely, Ts, Fmoc, and tBu, can be easily removed selectively (Nimje et al., 2020).

  • Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, indicating potential applications in nanotechnology and material science (Cousins et al., 2009).

  • Synthesis of Complex Head-to-Side-Chain Cyclodepsipeptides : This research outlines the synthesis of complex cyclodepsipeptides, indicating potential pharmaceutical applications due to their broad range of biological activities (Pelay-Gimeno et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including avoiding breathing dust/fumes, wearing protective gloves/clothing/eye/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Fmoc-D-Dap-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids that are involved in the formation of peptides .

Mode of Action

The Fmoc group in Fmoc-D-Dap-OH serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Fmoc-D-Dap-OH is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The removal of the Fmoc group is a critical step that allows the amino group to form a peptide bond with the carboxyl group of another amino acid .

Action Environment

The action of Fmoc-D-Dap-OH is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-D-Dap-OH in peptide synthesis.

properties

IUPAC Name

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSLKWZYHRLRRL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350934
Record name 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251317-00-7
Record name 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251317-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid

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